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Compound of Interest

Compound Name: bpr1j-097

Cat. No.: B612018

A detailed analysis of the kinase selectivity of the FLT3 inhibitor BPR1J-097 in comparison to
other established and investigational FLT3 inhibitors. This guide provides researchers,
scientists, and drug development professionals with a comparative overview of the off-target
profiles of BPR1J-097 and alternative FMS-like tyrosine kinase 3 (FLT3) inhibitors, including
linifanib (ABT-869), sorafenib, midostaurin (PKC412), gilteritinib, and crenolanib.
Understanding the selectivity of these compounds is crucial for interpreting experimental results
and anticipating potential therapeutic and adverse effects.

Kinase Inhibition Profiling

The following tables summarize the known kinase inhibition data for BPR1J-097 and its
comparators. While a comprehensive, publicly available KINOMEscan profile for BPR1J-097 is
not available, existing data highlights its potent and selective inhibition of FLT3.

Table 1: BPR1J-097 Kinase Inhibition Profile

Kinase Target IC50 (nM) Reference
FLT3 11 [1]
FLT1 (VEGFR1) 211 [1]
KDR (VEGFR2) 129 [1]

Table 2: Comparative Off-Target Kinase Inhibition of FLT3 Inhibitors
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Inhibitor Primary Target(s)

Key Off-Targets
L Reference(s)
and Inhibition Data

VEGFR, PDGFR,

Linifanib (ABT-869)
FLT3

KDR (IC50 = 4 nM),
FLT1 (IC50 = 3 nM),
PDGFRp (IC50 = 66
nM), FLT3 (IC50 = 4
nM), CSF-1R (IC50 =
3 nM), KIT (IC50 = 14
nM). Much less
activity against 2163]
unrelated RTKs,
soluble tyrosine
kinases, or
serine/threonine

kinases (IC50s > 1
UM).

RAF kinases, VEGFR,
PDGFR, FLT3, KIT

Sorafenib

KINOMEscan data at
10 pM shows
inhibition of multiple
kinases including
VEGFR2, VEGFR3,
PDGFR[, c-KIT, and
RET.

[4]1(5]

Midostaurin (PKC412)  Multi-targeted

Inhibits multiple
kinases including
PKCa/Bly, SYK, FLK-
1, AKT, PKA, c-Kit, c-
Fgr, c-Src, FLT3,
PDGFRf, and
VEGFR1/2 with IC50
values ranging from
80-500 nM.

[el71eel

Gilteritinib FLT3, AXL

KINOMEscan at 100
nM shows high

[10][11][12]

selectivity for FLT3
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and AXL, with some
off-target activity

against ALK.

KINOMEscan at 100
nM demonstrates high
selectivity for FLT3
Crenolanib FLT3, PDGFRa/ and PDGFRa/B. Ithas  [13][14][15]
reduced inhibition of
c-Kit compared to
other FLT3 inhibitors.

Note: The initial user query mentioned a potential link between BPR1J-097 and Mps1
inhibitors. However, extensive searches did not reveal any data to support BPR1J-097 having
activity against Monopolar Spindle 1 (Mps1) kinase.[16][17][18]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of kinase
inhibition data. Below are representative protocols for in vitro kinase inhibition and cellular
phosphorylation assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)

This protocol is adapted for measuring the activity of FLT3 kinase and the inhibitory effects of
compounds like BPR1J-097. The ADP-Glo™ Kinase Assay is a luminescent assay that
measures the amount of ADP produced during a kinase reaction.[19][20][21][22][23]

Materials:
e FLT3 Kinase Enzyme System (e.g., Promega V4064)
e ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

e Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
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e ATP

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA, 50uM DTT)

Test compounds (e.g., BPR1J-097) diluted in DMSO

384-well white assay plates
Procedure:

e Prepare the kinase reaction mixture by diluting the FLT3 enzyme, substrate, and ATP in
kinase buffer.

e Add 1 pL of the test compound at various concentrations (or DMSO for control) to the wells
of the assay plate.

e Add 2 pL of the enzyme solution and 2 pL of the substrate/ATP mixture to each well.

 Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow
the kinase reaction to proceed.

e Add 5 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete
the remaining ATP. Incubate for 40 minutes at room temperature.

e Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal. Incubate for 30-60 minutes at room temperature.

o Measure the luminescence using a plate reader. The luminescent signal is proportional to the
amount of ADP produced and thus reflects the kinase activity.

o Calculate the IC50 values by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration.[19][24]

Cellular FLT3 Phosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block FLT3 autophosphorylation in
a cellular context.[25][26]
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Materials:

FLT3-dependent cell line (e.g., MV4-11, MOLM-13)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Test compounds (e.g., BPR1J-097)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and a loading control (e.g., anti-3-
actin)

SDS-PAGE and Western blotting reagents

Procedure:

Seed the FLT3-dependent cells in a multi-well plate and allow them to adhere or stabilize
overnight.

Treat the cells with various concentrations of the test compound for a specified duration
(e.g., 2-4 hours).

Lyse the cells with lysis buffer and collect the total protein lysates.
Determine the protein concentration of each lysate.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF
membrane.

Block the membrane and probe with the primary antibody against phospho-FLT3.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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» Strip the membrane and re-probe with antibodies against total FLT3 and the loading control
to ensure equal protein loading.

» Quantify the band intensities to determine the extent of inhibition of FLT3 phosphorylation at
different compound concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by the inhibitors
discussed and a typical workflow for kinase inhibitor profiling.
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Figure 1: Simplified FLT3 Signaling Pathway.
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Figure 2: Overview of VEGFR and PDGFR Signaling Pathways.
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Figure 3: Experimental Workflow for Kinase Inhibitor Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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